1-(4-Cyclopropylthiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
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Overview
Description
1-(4-Cyclopropylthiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a synthetic organic compound that features a unique combination of thiazole, pyrazine, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopropylthiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a cyclopropylamine and a thioamide, the thiazole ring is formed through a cyclization reaction.
Pyrazine Ring Synthesis: The pyrazine ring is synthesized separately, often starting from a diaminopyrazine derivative.
Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction with a suitable thiophene derivative.
Urea Formation: The final step involves the reaction of the thiazole and pyrazine intermediates with an isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyclopropylthiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidative conditions, leading to sulfoxides or sulfones.
Reduction: The compound can be reduced at the urea linkage or the heterocyclic rings under suitable reducing conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products depend on the specific reactions but can include various substituted derivatives, oxidized forms, or reduced intermediates.
Chemistry:
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its multiple heteroatoms.
Material Science: Potential use in the development of organic semiconductors or conductive polymers.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly for its interactions with biological targets like enzymes or receptors.
Biological Probes: Used in the study of biological pathways due to its ability to bind specific proteins or nucleic acids.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Chemical Manufacturing: Intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropylthiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids, potentially affecting gene expression or replication.
Comparison with Similar Compounds
- 1-(4-Methylthiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
- 1-(4-Phenylthiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
Uniqueness: 1-(4-Cyclopropylthiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence its binding affinity and specificity towards biological targets, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS2/c22-15(21-16-20-12(9-24-16)10-3-4-10)19-8-11-14(18-6-5-17-11)13-2-1-7-23-13/h1-2,5-7,9-10H,3-4,8H2,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLABFVMIVSTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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